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molecular formula C8H7FO3 B1211088 4-Fluoromandelic acid CAS No. 395-33-5

4-Fluoromandelic acid

Cat. No. B1211088
M. Wt: 170.14 g/mol
InChI Key: RWCMOQXHIDWDDJ-UHFFFAOYSA-N
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Patent
US08119673B2

Procedure details

The reaction was performed in a 1 L reactor under an atmosphere of nitrogen with 200 rpm stirring. 2-(4-Fluorophenyl)-2-hydroxyacetic acid (139 g, 816.98 mmol) was charged into the reactor. Ethanol (800 mL) was added which resulted in a turbid mixture. The mixture was heated to reflux with a ramp of 1° C./min. (R)-(+)-1-phenylethylamine (68.5 mL, 531.04 mmol) was then added within 5 minutes. The clear homogenous solution was then allowed to slowly cool to 60° C. with a ramp of 1° C./min. When that temperature was reached, seeds of 95:5 diastereomeric purity was added (˜100 mg). Crystallisation now slowly initiated. The temperature was ramped down to 20° C. with 0.5° C./min. When that temperature was reached the mixture was allowed to stir for another 2 hours. The mixture was then filtrated. This furnished crystals of the ammonium salt (95 g). This salt was then re-crystallised from ETOH (99.5%, 800 mL) using the following procedure: In a 1 L reactor and under an atmosphere of nitrogen, the salt obtained above was charged into the reactor. EtOH (800 mL) was added (a suspension was obtained) and the temperature was then increased to reflux with a ramp of 1° C./min. When all salt was dissolved, the temperature was ramped down with 1° C./min-->65° C. When that temperature was reached (clear homogenous solution), seeding crystals were added (approximately 0.5 g was added). Crystallization initiated immediately but very slowly. The temperature was then ramped down to 20° C. with 0.5° C./min. The mixture was then stirred (200 rpm) over night. After filtration and drying in vacuo, 67.9 g of the salt was obtained. Chiral HPLC analysis of the free acid of the salt showed an enantiomeric excess of 95.2% (97.6:2.4 er). The salt was recrystallized one more time from ETOH (99.5%, 500 mL) using the same procedure as described above but the mixture was only allowed to stir for 2 hours at room temperature instead of stirring over night. After filtration and drying, 56.3 g of crystals of the ammonium salt were obtained. Chiral HPLC analysis of the free acid showed an enantiomeric excess of 99.1%.
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
68.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.C1([C@H](N)C)C=CC=CC=1>CCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C@@H:8]([OH:12])[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
139 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)O)O
Step Two
Name
Quantity
68.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H](C)N
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was performed in a 1 L reactor under an atmosphere of nitrogen with 200 rpm
CUSTOM
Type
CUSTOM
Details
resulted in a turbid mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
ADDITION
Type
ADDITION
Details
was then added within 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
seeds of 95:5 diastereomeric purity was added (˜100 mg)
CUSTOM
Type
CUSTOM
Details
Crystallisation
CUSTOM
Type
CUSTOM
Details
was ramped down to 20° C. with 0.5° C./min
STIRRING
Type
STIRRING
Details
to stir for another 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtrated
CUSTOM
Type
CUSTOM
Details
This salt was then re-crystallised from ETOH (99.5%, 800 mL)
CUSTOM
Type
CUSTOM
Details
In a 1 L reactor and under an atmosphere of nitrogen, the salt obtained
ADDITION
Type
ADDITION
Details
above was charged into the reactor
CUSTOM
Type
CUSTOM
Details
was obtained) and the temperature
TEMPERATURE
Type
TEMPERATURE
Details
was then increased
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with a ramp of 1° C./min
DISSOLUTION
Type
DISSOLUTION
Details
When all salt was dissolved
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
(approximately 0.5 g was added)
CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
was then ramped down to 20° C. with 0.5° C./min
STIRRING
Type
STIRRING
Details
The mixture was then stirred (200 rpm) over night
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)[C@H](C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 67.9 g
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08119673B2

Procedure details

The reaction was performed in a 1 L reactor under an atmosphere of nitrogen with 200 rpm stirring. 2-(4-Fluorophenyl)-2-hydroxyacetic acid (139 g, 816.98 mmol) was charged into the reactor. Ethanol (800 mL) was added which resulted in a turbid mixture. The mixture was heated to reflux with a ramp of 1° C./min. (R)-(+)-1-phenylethylamine (68.5 mL, 531.04 mmol) was then added within 5 minutes. The clear homogenous solution was then allowed to slowly cool to 60° C. with a ramp of 1° C./min. When that temperature was reached, seeds of 95:5 diastereomeric purity was added (˜100 mg). Crystallisation now slowly initiated. The temperature was ramped down to 20° C. with 0.5° C./min. When that temperature was reached the mixture was allowed to stir for another 2 hours. The mixture was then filtrated. This furnished crystals of the ammonium salt (95 g). This salt was then re-crystallised from ETOH (99.5%, 800 mL) using the following procedure: In a 1 L reactor and under an atmosphere of nitrogen, the salt obtained above was charged into the reactor. EtOH (800 mL) was added (a suspension was obtained) and the temperature was then increased to reflux with a ramp of 1° C./min. When all salt was dissolved, the temperature was ramped down with 1° C./min-->65° C. When that temperature was reached (clear homogenous solution), seeding crystals were added (approximately 0.5 g was added). Crystallization initiated immediately but very slowly. The temperature was then ramped down to 20° C. with 0.5° C./min. The mixture was then stirred (200 rpm) over night. After filtration and drying in vacuo, 67.9 g of the salt was obtained. Chiral HPLC analysis of the free acid of the salt showed an enantiomeric excess of 95.2% (97.6:2.4 er). The salt was recrystallized one more time from ETOH (99.5%, 500 mL) using the same procedure as described above but the mixture was only allowed to stir for 2 hours at room temperature instead of stirring over night. After filtration and drying, 56.3 g of crystals of the ammonium salt were obtained. Chiral HPLC analysis of the free acid showed an enantiomeric excess of 99.1%.
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
68.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.C1([C@H](N)C)C=CC=CC=1>CCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C@@H:8]([OH:12])[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
139 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)O)O
Step Two
Name
Quantity
68.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H](C)N
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was performed in a 1 L reactor under an atmosphere of nitrogen with 200 rpm
CUSTOM
Type
CUSTOM
Details
resulted in a turbid mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
ADDITION
Type
ADDITION
Details
was then added within 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
seeds of 95:5 diastereomeric purity was added (˜100 mg)
CUSTOM
Type
CUSTOM
Details
Crystallisation
CUSTOM
Type
CUSTOM
Details
was ramped down to 20° C. with 0.5° C./min
STIRRING
Type
STIRRING
Details
to stir for another 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtrated
CUSTOM
Type
CUSTOM
Details
This salt was then re-crystallised from ETOH (99.5%, 800 mL)
CUSTOM
Type
CUSTOM
Details
In a 1 L reactor and under an atmosphere of nitrogen, the salt obtained
ADDITION
Type
ADDITION
Details
above was charged into the reactor
CUSTOM
Type
CUSTOM
Details
was obtained) and the temperature
TEMPERATURE
Type
TEMPERATURE
Details
was then increased
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with a ramp of 1° C./min
DISSOLUTION
Type
DISSOLUTION
Details
When all salt was dissolved
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
(approximately 0.5 g was added)
CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
was then ramped down to 20° C. with 0.5° C./min
STIRRING
Type
STIRRING
Details
The mixture was then stirred (200 rpm) over night
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)[C@H](C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 67.9 g
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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